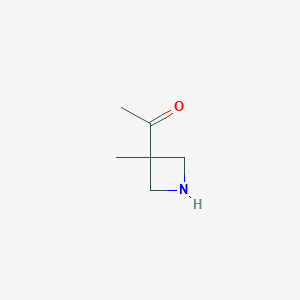

1-(3-Methylazetidin-3-yl)ethan-1-one

Description

Overview of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Azetidines, as saturated four-membered nitrogen heterocycles, are analogues of cyclobutane. rsc.org The inherent ring strain of approximately 25.4 kcal/mol governs much of their chemical behavior. rsc.org This strain is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). rsc.org This balance of reactivity and stability makes azetidines valuable building blocks in organic synthesis. rsc.org They are more stable and easier to handle than aziridines, yet their strain can be harnessed to drive unique chemical transformations. rsc.org

Nitrogen heterocycles are prevalent in a vast number of bioactive molecules. enamine.net The azetidine (B1206935) motif, in particular, is found in various natural products and pharmaceuticals, where it can impart desirable physicochemical properties. rsc.org Its inclusion in a molecule can influence conformation, polarity, and metabolic stability, making it an attractive scaffold in drug discovery. nih.govambeed.com

The Unique Chemical Landscape of Azetidin-3-one (B1332698) and Substituted Azetidines

Azetidin-3-ones are structural isomers of the more widely known β-lactams (azetidin-2-ones). While not found in nature, azetidin-3-ones are versatile synthetic intermediates for the preparation of functionalized azetidines. nih.gov The presence of a ketone functionality within the strained four-membered ring introduces a site for a wide array of chemical modifications.

The chemistry of azetidines is characterized by their propensity to undergo ring-opening and ring-expansion reactions, driven by the release of ring strain. rsc.orgmagtech.com.cn These reactions can be initiated by nucleophiles, electrophiles, or under thermal and photochemical conditions. The regioselectivity of these reactions is often influenced by the nature and position of substituents on the azetidine ring. magtech.com.cn For instance, in unsymmetrical azetidines, nucleophilic attack often occurs at the less sterically hindered carbon adjacent to the nitrogen, although electronic effects from substituents can alter this preference. magtech.com.cn

Research Rationale and Scope for 1-(3-Methylazetidin-3-yl)ethan-1-one and Related Structures

The compound this compound presents a unique substitution pattern: a quaternary center at the 3-position bearing both a methyl and an acetyl group. This structure is of particular interest for several reasons. The 3,3-disubstitution pattern can influence the conformational properties of the azetidine ring and its reactivity. The acetyl group provides a handle for further functionalization, allowing for the exploration of novel chemical space.

The study of this molecule and its analogues is driven by the broader interest in developing new synthetic methodologies for accessing substituted azetidines and in exploring their potential applications. Azetidine derivatives are increasingly sought after in medicinal chemistry as they can serve as bioisosteres for other cyclic and acyclic moieties, offering a means to fine-tune the pharmacological profiles of drug candidates. enamine.netnih.gov The rigid framework of the azetidine ring can also be advantageous in fragment-based drug design by pre-organizing substituents in a defined spatial orientation. enamine.net

This article will focus on the synthesis, characterization, and theoretical reactivity of this compound, providing a comparative analysis with related structures to highlight the influence of its specific substitution pattern.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

1-(3-methylazetidin-3-yl)ethanone |

InChI |

InChI=1S/C6H11NO/c1-5(8)6(2)3-7-4-6/h7H,3-4H2,1-2H3 |

InChI Key |

BCJHHJYZWQUTBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CNC1)C |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 1 3 Methylazetidin 3 Yl Ethan 1 One and Analogues

Cyclization Approaches to Azetidin-3-ones

Intramolecular cyclization remains a cornerstone for the synthesis of the azetidin-3-one (B1332698) skeleton. Various approaches have been developed, leveraging different precursors and catalytic systems to achieve efficient ring closure.

A flexible and modern approach to chiral azetidin-3-ones involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.govacs.org This method circumvents the need for potentially hazardous diazo intermediates. nih.gov The key to this transformation is the generation of a reactive α-oxo gold carbene intermediate through the intermolecular oxidation of the terminal alkyne moiety of the N-propargylsulfonamide. nih.gov This intermediate then undergoes a rapid intramolecular N-H insertion to form the desired azetidine (B1206935) ring. nih.gov The use of chiral sulfonamides allows for the synthesis of chiral azetidin-3-ones with high enantiomeric excess. nih.gov

The reaction typically employs a gold(I) catalyst, such as Au(Johnphos)NTf2, in the presence of an oxidant like 8-methylquinoline (B175542) N-oxide. The choice of the sulfonyl protecting group is also crucial; a tert-butanesulfonyl (Bus) group is often preferred as it can be readily removed under acidic conditions after the cyclization is complete. nih.gov

Table 1: Gold-Catalyzed Oxidative Cyclization of N-Propargylsulfonamides

| Entry | Substrate (N-Propargylsulfonamide) | Catalyst | Oxidant | Yield (%) |

|---|---|---|---|---|

| 1 | N-(1-phenylprop-2-yn-1-yl)sulfonamide | Au(I) complex | N-Oxide | 85 |

| 2 | N-(1-cyclohexylprop-2-yn-1-yl)sulfonamide | Au(I) complex | N-Oxide | 78 |

Note: Data is representative of typical yields for this reaction type.

Historically, one of the most common methods for synthesizing azetidin-3-ones is through the decomposition of α-amino-α′-diazo ketones. nih.gov This transformation can be promoted by either acids (like HBF4) or, more commonly, transition metal catalysts, particularly rhodium(II) carboxylates such as Rh2(OAc)4. mdpi.com The reaction proceeds via the loss of dinitrogen from the diazo compound to generate a carbene or carbenoid species, which then undergoes intramolecular C-H insertion to form the four-membered ring.

Despite its utility, this method has significant drawbacks. The α-diazo ketone precursors are often toxic and potentially explosive, posing safety concerns. nih.govorganic-chemistry.org Furthermore, the reactions can be plagued by competing side reactions, such as Wolff rearrangement or dimerization, which can lead to lower yields. nih.gov

The formation of the azetidine ring can be classified using Baldwin's rules for ring closure. The cyclization of α-halo-β-amino ketones or related substrates is a favored "4-exo-tet" process. libretexts.org In this nomenclature, "4" indicates the formation of a four-membered ring, "exo" signifies that the bond being broken (the bond to the leaving group) is outside the newly formed ring, and "tet" refers to the tetrahedral (sp3-hybridized) carbon being attacked by the nucleophile. libretexts.orgscripps.edu

This strategy involves an intramolecular nucleophilic substitution where the amino group acts as the nucleophile, attacking an electrophilic carbon center and displacing a leaving group (e.g., a halide). This direct approach is a fundamental and reliable way to construct the azetidine skeleton from acyclic precursors. The stereochemical outcome of the reaction is often well-controlled, proceeding via an SN2-type mechanism.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for olefination, typically used to convert aldehydes or ketones into alkenes with high E-selectivity. wikipedia.orgorganic-chemistry.org While not a method for forming the azetidine ring itself, it is a crucial strategy for synthesizing analogues of 1-(3-Methylazetidin-3-yl)ethan-1-one starting from an azetidin-3-one precursor.

In this context, an azetidin-3-one can be reacted with a phosphonate (B1237965) carbanion (generated by deprotonating a phosphonate ester with a base) to convert the carbonyl group into an exocyclic double bond. researchgate.netyoutube.com This creates a versatile synthetic handle that can be further modified, for example, through hydrogenation, epoxidation, or dihydroxylation, to introduce a wide variety of functional groups at the 3-position of the azetidine ring, thereby generating a library of analogues. The Still-Gennari modification of the HWE reaction can be employed to favor the formation of Z-alkenes. youtube.com

A highly effective and regioselective method for azetidine synthesis is the intramolecular aminolysis of epoxy amines. nih.gov Recent advancements have shown that Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), can catalyze the highly regioselective 4-exo-tet cyclization of cis-3,4-epoxy amines. nih.govelsevierpure.comdntb.gov.ua

In this reaction, the amine nitrogen attacks the C3 carbon of the epoxide, leading to the formation of a 3-hydroxyazetidine derivative. nih.gov The reaction proceeds with high yields and tolerates a variety of functional groups. elsevierpure.com This method is particularly advantageous as it constructs the azetidine ring while simultaneously installing a hydroxyl group, which can be a precursor to the ketone functionality found in azetidin-3-ones through subsequent oxidation.

Table 2: La(OTf)3-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

| Entry | Amine Substituent (R) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl (B1604629) | (CH2Cl)2 | Reflux | 95 |

| 2 | n-Butyl | (CH2Cl)2 | Reflux | 92 |

| 3 | tert-Butyl | (CH2Cl)2 | Reflux | 91 |

Source: Data adapted from studies on La(OTf)3-catalyzed regioselective aminolysis. nih.gov

[2+2] Cycloaddition Strategies for Azetidine Ring Formation

[2+2] cycloaddition reactions represent one of the most atom-economical and convergent methods for constructing four-membered rings. rsc.org The aza Paternò-Büchi reaction, the cycloaddition of an imine and an alkene, is a direct pathway to the azetidine core. rsc.orgresearchgate.net However, the application of this reaction has been historically limited due to the low photoreactivity of many imine precursors and competing side reactions. rsc.orgchemrxiv.org

Modern approaches have overcome these challenges through various activation strategies:

Photochemical Activation : Using triplet sensitizers like acetone (B3395972) or xanthone (B1684191) can facilitate the reaction by promoting the imine to an excited state capable of undergoing cycloaddition. rsc.orgresearchgate.net

Transition Metal Catalysis : Iridium-based photocatalysts can mediate the [2+2] cycloaddition under visible light via a triplet energy transfer mechanism. chemrxiv.org This method is characterized by its mild conditions and broad functional group tolerance. chemrxiv.org Similarly, copper(I) complexes can coordinate to the alkene component, and upon photoexcitation, facilitate the reaction with an imine. researchgate.net

These strategies allow for the rapid assembly of highly functionalized azetidines from simple, readily available starting materials. chemrxiv.orgnih.gov Depending on the specific substrates and catalysts used, these cycloadditions can provide access to a diverse range of substituted azetidine analogues.

The synthesis of azetidine rings, particularly those bearing quaternary centers like in this compound, is a significant challenge in medicinal and process chemistry. The inherent ring strain of the four-membered heterocycle necessitates specialized synthetic strategies. This article details several advanced methodologies for constructing the azetidine core, focusing on photochemical approaches, strain-release functionalizations, and transition metal-mediated reactions.

Mechanistic Investigations and Reactivity Profiles of 1 3 Methylazetidin 3 Yl Ethan 1 One Derivatives

Ring-Opening Reactions of Azetidines

The inherent ring strain of the azetidine (B1206935) core is a primary driver for its reactivity, particularly in ring-opening reactions. These transformations are typically initiated by activation of the ring, often through protonation or alkylation of the nitrogen atom to form a more reactive azetidinium ion. The substitution pattern on the ring carbons dictates the regioselectivity and stereochemical outcome of the subsequent nucleophilic attack.

Nucleophilic Ring Opening by Alcohols and Other Nucleophiles

The ring-opening of azetidines can be readily achieved with a variety of nucleophiles, including alcohols, amines, and acetate (B1210297) anions, typically after conversion to a more electrophilic azetidinium salt. organic-chemistry.orgresearchgate.netnih.gov The regioselectivity of the nucleophilic attack is highly dependent on the substitution pattern of the azetidinium ion. organic-chemistry.org For azetidinium ions without substitution at the C-4 position, nucleophiles preferentially attack this less sterically hindered carbon. researchgate.net Conversely, for trisubstituted azetidinium ions bearing a substituent at C-4, a highly regioselective opening at the C-2 position is often observed. researchgate.net

In the specific case of 3,3-disubstituted azetidines, such as derivatives of 1-(3-methylazetidin-3-yl)ethan-1-one, the ring-opening process is more challenging. Research has indicated that the ring-opening of such compounds can result in low yields and produce racemic mixtures of the desired amide products. acs.org This suggests that the quaternary center at C-3 may influence the stability of intermediates and transition states, potentially leading to less controlled reaction pathways.

The reaction mechanism often involves the formation of an azetidinium ion intermediate, which is then attacked by the nucleophile. For instance, alcohols can serve as nucleophiles to yield 1,3-amino ethers, a transformation that is often facilitated by acid catalysis. iitk.ac.inorganic-chemistry.orgresearchgate.net

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions

| Azetidinium Substitution Pattern | Preferential Site of Nucleophilic Attack | Reference |

|---|---|---|

| Unsubstituted at C-4 | C-4 | researchgate.net |

| Substituted at C-4 (e.g., methyl) | C-2 | organic-chemistry.orgresearchgate.net |

| 3,3-disubstituted | Low yields, potential for racemic products | acs.org |

Lewis Acid-Mediated SN2-Type Ring Opening Mechanisms

Lewis acids play a crucial role in activating the azetidine ring towards nucleophilic attack, often promoting a highly regioselective SN2-type mechanism. iitk.ac.inorganic-chemistry.org The Lewis acid coordinates to the nitrogen atom of the azetidine ring, increasing its electrophilicity and facilitating the ring-opening process. organic-chemistry.org This strategy has been successfully employed for the ring-opening of N-activated aziridines and 2-aryl-N-tosylazetidines with various nucleophiles, including electron-rich arenes and alcohols. iitk.ac.inacs.org

The mechanism is characterized by the backside attack of the nucleophile on one of the ring carbons, leading to an inversion of stereochemistry at the site of attack. This SN2 pathway is supported by studies on chiral azetidines, where the formation of nonracemic products confirms a stereospecific mechanism, ruling out the involvement of a planar carbocation intermediate that would arise from an SN1 pathway. iitk.ac.inorganic-chemistry.org Various Lewis acids, such as copper(II) triflate (Cu(OTf)2) and lanthanide(III) triflates (Ln(OTf)3), have proven effective in catalyzing these transformations. organic-chemistry.orgnih.gov For derivatives of this compound, Lewis acid activation would similarly be expected to enhance the reactivity of the ring, although the regioselectivity would be influenced by the steric hindrance imposed by the quaternary C-3 center.

Radical Pathways in Ring Opening

While nucleophilic pathways are the most common for azetidine ring-opening, radical mechanisms, though less explored, can also play a role. The formation of azetidines through photochemical pathways, such as the Norrish–Yang cyclization, involves 1,4-biradical intermediates. beilstein-journals.org The reverse process, radical-mediated ring-opening, is conceptually plausible but not extensively documented for azetidines themselves. Studies on analogous strained ring systems or related heterocycles provide some insight. For instance, the reaction of 3-acetylcoumarin, which also contains an acetyl group adjacent to a heterocyclic ring, can proceed through radical intermediates where a radical adds to the C-3 carbon. researchgate.net However, direct evidence for radical-initiated ring scission of 3-acetyl-3-methylazetidine derivatives is not well-established in the reviewed literature.

Stereochemical Implications of Ring-Opening Reactions

The stereochemical outcome of azetidine ring-opening is a direct consequence of the reaction mechanism. For reactions proceeding via an SN2 pathway, a predictable inversion of configuration at the electrophilic carbon center is expected. iitk.ac.inresearchgate.net This has been demonstrated in the Lewis acid-mediated ring-opening of chiral 2-phenyl-N-tosylazetidine with alcohols, which yields nonracemic 1,3-amino ethers with an inverted absolute configuration. iitk.ac.in

However, for 3,3-disubstituted azetidines, the situation is more complex. The presence of a quaternary center at C-3 eliminates the possibility of a stereocenter at that position. Furthermore, studies on the enantioselective ring-opening of other 3,3-disubstituted azetidines have shown that these reactions can afford products with low yields and as racemic mixtures. acs.org This suggests that the reaction may proceed through a mechanism that does not maintain stereochemical integrity, possibly involving intermediates with a higher degree of SN1 character or other pathways that allow for racemization. Therefore, controlling the stereochemistry in ring-opening reactions of derivatives of this compound would be a significant synthetic challenge.

Carbon-Carbon Bond Formation and Functionalization

Beyond ring-opening, the azetidine scaffold can be modified through reactions that form new carbon-carbon bonds, enabling the synthesis of more complex derivatives.

Cross-Coupling Reactions at the Azetidine Ring

Palladium- and iron-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. For azetidines, these reactions typically involve a precursor bearing a leaving group, such as an iodine atom, at the position to be functionalized. For example, 3-iodoazetidines have been shown to undergo palladium-catalyzed coupling with aryl boronic acids and iron-catalyzed coupling with a variety of Grignard reagents to install new substituents at the C-3 position. researchgate.net

In a notable variation, the palladium-catalyzed reaction of 3-iodoazetidines with aryl boronic acids can lead to the formation of 2-aryl azetidines, proceeding through a proposed palladium-hydride/dihydroazete intermediate. researchgate.net Suzuki-Miyaura cross-coupling has also been utilized to synthesize novel azetidine-containing amino acid derivatives. mdpi.com

For this compound, direct cross-coupling at the C-3 position is not feasible as it lacks a suitable leaving group and is a sterically hindered quaternary center. Functionalization would more likely occur at other positions. For instance, the nitrogen atom can be readily arylated or alkylated via reactions like the Buchwald-Hartwig amination. nih.gov Alternatively, if a leaving group were present at the C-2 position, cross-coupling reactions could provide access to 2,3-disubstituted azetidines. The development of C-H activation methodologies for azetidines could also provide a future pathway for functionalization, though this remains a challenging area for such strained rings.

Electrophilic and Nucleophilic Trapping of Metalated Azetidines

The generation of metalated intermediates, particularly lithiated species, is a powerful strategy for the functionalization of azetidines. nih.gov For derivatives of this compound, metalation can occur at several positions, but the most synthetically useful intermediates are typically enolates formed by deprotonation of the α-carbon of the acetyl group.

The regioselectivity of enolate formation is a critical factor. In an N-protected 3-acetyl-3-methylazetidine, the protons on the methyl group of the acetyl moiety are the most acidic and accessible for deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). This regioselective deprotonation generates a lithium enolate intermediate. This nucleophilic enolate can then be trapped by a variety of electrophiles, enabling the construction of more complex molecular architectures.

The trapping of this enolate with electrophiles allows for the introduction of various functional groups at the α-position of the ketone. For example, reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would result in α-alkylation. Similarly, aldehydes and ketones can act as electrophiles in aldol (B89426) addition reactions, leading to the formation of β-hydroxy ketones. The diastereoselectivity of such additions would be influenced by the steric hindrance imposed by the adjacent quaternary center and the rigid azetidine ring.

Below is a representative table of potential electrophilic trapping reactions of the enolate derived from N-Boc-1-(3-methylazetidin-3-yl)ethan-1-one.

| Entry | Electrophile | Reagent | Product Structure | Product Description |

| 1 | Alkyl Halide | CH₃I | N-Boc-1-(3-methylazetidin-3-yl)propan-2-one | α-Methylation Product |

| 2 | Aldehyde | PhCHO | N-Boc-3-(1-hydroxy-1-phenylpropan-2-yl)-3-methylazetidine | β-Hydroxy Ketone (Aldol Adduct) |

| 3 | Silyl Halide | TMSCl | N-Boc-3-(1-(trimethylsilyloxy)vinyl)-3-methylazetidine | Silyl Enol Ether |

| 4 | Acyl Halide | AcCl | N-Boc-1-(3-methylazetidin-3-yl)butane-1,3-dione | β-Diketone |

Nucleophilic trapping, in this context, generally refers to reactions where the metalated azetidine itself acts as a nucleophile. Beyond enolate chemistry, direct deprotonation of the azetidine ring at the C2 or C4 position can be achieved under specific conditions, often requiring an activating group on the nitrogen. nih.gov However, for this compound, the acidity of the α-protons of the ketone makes enolate formation the overwhelmingly favored pathway.

Intramolecular Transformations and Rearrangements

The unique combination of a strained ring and a ketone moiety in this compound derivatives opens avenues for various intramolecular transformations and rearrangements. These reactions are often driven by the release of ring strain or the formation of more stable products.

One notable potential rearrangement is the Favorskii rearrangement, which occurs in α-halo ketones upon treatment with a base. ddugu.ac.inwikipedia.org If the acetyl group of an N-protected this compound is first α-halogenated (e.g., using NBS or NCS), the resulting α-halo ketone could undergo a Favorskii rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate via intramolecular displacement of the halide by an enolate. chemistwizards.com Subsequent nucleophilic attack by a base (e.g., an alkoxide) on the cyclopropanone would lead to ring opening.

In this specific case, the attack of a methoxide (B1231860) ion (CH₃O⁻) on the cyclopropanone intermediate would be followed by the cleavage of the cyclopropanone ring. This cleavage would likely occur to form the more stable carbanion, which is then protonated. For the azetidine substrate, this rearrangement would result in a ring-contracted product, potentially leading to a highly substituted cyclopropane (B1198618) carboxylic acid ester derivative, with the original azetidine ring remaining intact but the acetyl group being transformed. The regiochemical outcome of the ring opening is dictated by the stability of the resulting carbanion intermediate.

Another possible intramolecular transformation is an aldol-type cyclization, although this would require a more complex derivative. For instance, if a substituent on the azetidine nitrogen contained a carbonyl group at an appropriate distance, an intramolecular aldol condensation could be envisioned, leading to the formation of a bicyclic system.

Regioselectivity and Diastereoselectivity in Azetidine Reactions

Controlling regioselectivity and diastereoselectivity is paramount in the synthesis of complex molecules derived from azetidines. For derivatives of this compound, these stereochemical considerations are particularly relevant in reactions involving the ketone functionality.

Regioselectivity: As discussed in section 3.2.2, the deprotonation of N-protected this compound is highly regioselective. The kinetic enolate is formed by removing a proton from the methyl group of the acetyl moiety due to its higher acidity compared to the protons on the azetidine ring. The presence of the electron-withdrawing N-Boc group can influence the acidity of the ring protons, but they remain significantly less acidic than the α-ketone protons.

Diastereoselectivity: Diastereoselectivity becomes a key issue when a new stereocenter is created. A prime example is the reduction of the ketone. The reduction of the carbonyl group in N-Boc-1-(3-methylazetidin-3-yl)ethan-1-one to a secondary alcohol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), creates a new stereocenter at the carbon bearing the hydroxyl group.

The facial selectivity of the nucleophilic attack by the hydride reagent is influenced by the steric environment around the carbonyl group. The bulky N-Boc group and the methyl group at the C3 position create a chiral, sterically hindered environment. According to Cram's rule or the Felkin-Anh model, the nucleophile will preferentially attack from the less hindered face. The diastereomeric ratio (d.r.) of the resulting alcohol products will depend on the size of the nucleophile and the reaction conditions. It is expected that the hydride will approach from the face opposite to the most sterically demanding substituent on the azetidine ring, leading to a predominance of one diastereomer.

The table below illustrates the expected outcomes for the diastereoselective reduction of an N-protected 3-acetyl-3-methylazetidine.

| Entry | Substrate | Reducing Agent | Major Diastereomer | Minor Diastereomer | Expected d.r. |

| 1 | N-Boc-1-(3-methylazetidin-3-yl)ethan-1-one | NaBH₄ | (R)-1-(N-Boc-3-methylazetidin-3-yl)ethan-1-ol | (S)-1-(N-Boc-3-methylazetidin-3-yl)ethan-1-ol | >1:1 |

| 2 | N-Boc-1-(3-methylazetidin-3-yl)ethan-1-one | L-Selectride® | (R)-1-(N-Boc-3-methylazetidin-3-yl)ethan-1-ol | (S)-1-(N-Boc-3-methylazetidin-3-yl)ethan-1-ol | Potentially higher d.r. due to bulkier reagent |

Note: The specific stereochemical outcome (R or S) is hypothetical without experimental data and serves for illustrative purposes.

Similarly, in aldol reactions with the enolate of this compound, the approach of the electrophile (e.g., an aldehyde) will be subject to steric hindrance, leading to potential diastereoselectivity in the formation of the two new stereocenters.

Computational and Theoretical Studies on Azetidine Ketones and Derivatives

Quantum Chemical Methodologies for Azetidine (B1206935) Systems

Quantum chemical calculations are fundamental to modern chemical research, providing a framework to predict and interpret the behavior of molecules at the electronic level. For azetidine systems, methodologies range from the widely used Density Functional Theory (DFT) to more computationally intensive high-level ab initio calculations.

Density Functional Theory (DFT) has become a standard tool in computational organic chemistry due to its balance of accuracy and computational cost. reddit.com It is extensively used to study the properties of nitrogen-containing heterocycles. purdue.edumdpi.com In the context of azetidine chemistry, DFT is applied to determine optimized molecular geometries, predict vibrational frequencies, and elucidate reaction mechanisms. nih.govresearchgate.net

For a molecule like 1-(3-Methylazetidin-3-yl)ethan-1-one, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G* or larger, can predict key structural parameters. reddit.comscirp.orgmdpi.com These calculations can reveal the puckering of the azetidine ring, bond lengths, and bond angles, which are influenced by the steric and electronic effects of the methyl and acetyl substituents. DFT is also instrumental in mechanistic studies, such as modeling the ring-opening of azetidines or their participation in cycloaddition reactions. nih.govmdpi.com For instance, DFT calculations have been successfully used to rationalize the regioselectivity of azetidine ring-opening reactions by comparing the energies of different transition states. frontiersin.org

| Property | Method/Basis Set | Calculated Value |

|---|---|---|

| C-N Bond Length (Å) | B3LYP/6-31G(d) | 1.475 |

| C-C Bond Length (Å) | B3LYP/6-31G(d) | 1.550 |

| Ring Puckering Angle (°) | B3LYP/6-31G(d) | 25.8 |

| Dipole Moment (Debye) | B3LYP/6-31G(d) | 1.95 |

Note: Data presented are for the parent azetidine molecule as a representative model and are sourced from general computational chemistry literature. Specific values for this compound would require dedicated calculations.

For higher accuracy, particularly in determining thermodynamic properties like heats of formation, more rigorous ab initio methods are employed. nih.govnih.gov Methods such as the Gaussian-3 (G3) theory and its variants, like G3MP2, provide results that are often in excellent agreement with experimental data. nih.gov These composite methods involve a series of calculations at different levels of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory) and with various basis sets, which are then combined to extrapolate a highly accurate energy.

Such calculations have been used to determine the heats of formation and proton affinities for a series of cyclic amines, including azetidine. researchgate.net These theoretical thermochemical data are vital for understanding the stability of the strained azetidine ring and its derivatives. For substituted azetidines, these high-level methods can precisely quantify the stabilizing or destabilizing effects of functional groups on the four-membered ring.

Electronic Structure and Reactivity Modeling

Understanding the electronic structure of a molecule is key to predicting its reactivity. Computational models provide detailed pictures of electron distribution and orbital interactions, which govern how a molecule interacts with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgslideshare.net The energy and spatial distribution of these orbitals can predict a molecule's behavior as an electrophile or nucleophile. mdpi.comopenaccesspub.org

For an azetidine ketone, the HOMO is typically associated with the lone pair of electrons on the nitrogen atom, making it the primary site for nucleophilic attack. The LUMO, conversely, is often localized around the carbonyl group (C=O) of the acetyl substituent, which acts as an electrophilic center. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. biomedres.usnih.gov DFT calculations are commonly used to compute and visualize these frontier orbitals. researchgate.netirjweb.com In reactions like the aza Paternò-Büchi reaction to form azetidines, matching the FMO energies of the reacting components is crucial for lowering the transition-state energy and promoting reactivity. nih.govmit.edu

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -9.5 | Nitrogen lone pair |

| LUMO | +1.2 | σ* orbitals of the ring |

| HOMO-LUMO Gap (ΔE) | 10.7 | - |

Note: Values are illustrative for a simple N-sulfonylazetidine and are used to demonstrate the concept. The presence of a ketone group would significantly alter the LUMO energy and localization.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other species. rsc.orgnih.gov It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netmdpi.comresearchgate.net

For this compound, an MESP analysis would clearly show a region of strong negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor or a site for interaction with electrophiles. ntu.edu.tw Another, less intense, negative region would be associated with the nitrogen lone pair. Positive potentials would be found on the hydrogen atoms, particularly those adjacent to the nitrogen and carbonyl groups. The MESP provides a more nuanced view of reactivity than simple atomic charges and is a powerful predictor of non-covalent interactions and reaction sites. rsc.org

One of the most significant applications of computational chemistry is the mapping of reaction pathways. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed potential energy surface for a reaction. This allows for the determination of activation energies, which are directly related to reaction rates, and helps to rationalize reaction outcomes such as regioselectivity and stereoselectivity. researchgate.net

For azetidine derivatives, computational studies have been used to elucidate the mechanisms of key reactions. For example, DFT calculations have been employed to explore the transition states in the intramolecular aminolysis of epoxy amines to form azetidines, explaining the observed regioselectivity. frontiersin.orgnih.gov Similarly, the mechanism of the aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition used to synthesize azetidines, has been investigated computationally. nih.govresearchgate.net These studies characterize the diradical or exciplex intermediates and transition states involved, providing a rationale for the observed stereochemical outcomes and reaction efficiencies. researchgate.netnih.gov

Computational and Theoretical Analyses of Azetidine Ketones

4 Theoretical Explanations for Regio- and Diastereoselectivity (e.g., Baldwin's Rules)

The regioselectivity and diastereoselectivity of reactions involving azetidine ketones, including the formation of the azetidine ring itself, are governed by a complex interplay of steric and electronic factors. Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating the underlying principles that dictate the outcomes of these reactions. A key theoretical framework often invoked to explain the favorability of ring-closure reactions is Baldwin's Rules. wikipedia.org

Baldwin's Rules classify ring closures based on the ring size, the hybridization of the electrophilic carbon atom (tetragonal, trigonal, or digonal), and whether the breaking bond is endocyclic or exocyclic to the newly formed ring. wikipedia.orglibretexts.org For the formation of four-membered rings like azetidines, these rules predict which pathways are "favored" and which are "disfavored." For instance, a 4-exo-tet cyclization is generally favored, while a 4-endo-tet is disfavored. These preferences are rationalized by the stereoelectronic requirements for optimal orbital overlap during the transition state of the bond-forming step. nih.gov

In the context of synthesizing substituted azetidines, quantum chemical calculations have provided a deeper understanding that goes beyond the empirical guidelines of Baldwin's Rules. acs.orgresearchgate.net Studies on the regio- and diastereoselective synthesis of 2-arylazetidines from oxiranes, for example, have shown that while the formation of a five-membered pyrrolidine (B122466) ring is thermodynamically more favorable, the kinetically controlled pathway leads to the strained four-membered azetidine ring. nih.govacs.org DFT calculations revealed that the transition states leading to the azetidine products are significantly lower in energy than those leading to the pyrrolidine. acs.org This kinetic preference is attributed to the specific geometric constraints of the transition state, where the ideal attack trajectory for the intramolecular S_N2 reaction is more readily achieved for the 4-exo closure despite the inherent ring strain of the product. nih.govacs.org

The calculations consider the Gibbs free energy (ΔG‡) and enthalpy (ΔH‡) of the transition states for all possible cyclization pathways. acs.org The results consistently show that the formation of trans-azetidines is often preferred, a stereochemical outcome that is also supported by experimental observations. acs.orgresearchgate.net The balance between ring strain and the geometric requirements for nucleophilic attack (approaching the ideal 180° for an S_N2 reaction) is a critical factor that computational models can effectively quantify, thus explaining why a thermodynamically less stable product is formed under kinetic control. nih.govacs.org

Advanced Spectroscopic and Structural Elucidation Techniques for Azetidine Ketones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Azetidine (B1206935) Structures

NMR spectroscopy is the cornerstone for determining the constitution and stereochemistry of organic molecules. For a compound like 1-(3-Methylazetidin-3-yl)ethan-1-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be required for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the methyl groups and the methylene (B1212753) protons of the azetidine ring. The protons on the carbons adjacent to the nitrogen atom (C2 and C4) would appear as multiplets, likely in the range of 3.0-4.0 ppm, influenced by the nitrogen's electron-withdrawing effect. The methyl group attached to the acetyl moiety would present as a sharp singlet, typically around 2.1-2.5 ppm. The methyl group at the C3 position would also be a singlet, likely at a higher field (1.2-1.6 ppm).

The ¹³C NMR spectrum would complement this by showing signals for all six carbon atoms. The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically in the range of 205-215 ppm. The quaternary C3 carbon would appear around 40-50 ppm, while the methylene carbons (C2 and C4) would resonate in the 50-60 ppm region. The two methyl carbons would have characteristic shifts in the aliphatic region (15-30 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-H | 3.0 - 4.0 (m) | 50 - 60 |

| C4-H | 3.0 - 4.0 (m) | 50 - 60 |

| C3-CH₃ | 1.2 - 1.6 (s) | 15 - 30 |

| C=O-CH₃ | 2.1 - 2.5 (s) | 15 - 30 |

| C=O | - | 205 - 215 |

| C3 | - | 40 - 50 |

(Note: These are predicted values based on analogous structures and may vary based on solvent and other experimental conditions.)

¹H-¹H NOESY for Stereochemical Assignments

Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining through-space proximity of protons, which is invaluable for stereochemical assignments in cyclic systems. In the case of this compound, which is achiral, NOESY would primarily be used to confirm the connectivity and spatial relationships between the substituents on the azetidine ring.

¹H-¹³C HMBC and ¹H-¹⁵N HMBC for Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential for establishing the connectivity across multiple bonds, particularly through quaternary centers. For this compound, ¹H-¹³C HMBC would provide definitive evidence for the molecular skeleton.

Key expected correlations in the ¹H-¹³C HMBC spectrum would include:

A correlation from the singlet of the acetyl methyl protons to the carbonyl carbon.

Correlations from both the acetyl methyl protons and the C3-methyl protons to the quaternary C3 carbon.

Correlations from the methylene protons at C2 and C4 to the quaternary C3 carbon.

A ¹H-¹⁵N HMBC experiment could further confirm the structure by showing correlations between the protons on the carbons adjacent to the nitrogen (C2 and C4) and the nitrogen atom of the azetidine ring.

X-ray Diffraction Analysis for Absolute Configuration and Molecular Geometry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and molecular geometry. For a 3,3-disubstituted azetidine like this compound, X-ray analysis would confirm the connectivity and provide insights into the conformation of the strained four-membered ring. acs.org

Based on studies of similar 3,3-disubstituted azetidines, the azetidine ring is expected to be puckered. acs.org The analysis would yield precise measurements of the C-C and C-N bond lengths within the ring, as well as the bond angles, which are expected to deviate significantly from the ideal tetrahedral angle of 109.5° due to ring strain. The geometry around the quaternary C3 carbon would also be of significant interest, showing the spatial arrangement of the methyl and acetyl groups relative to the plane of the azetidine ring.

Expected Crystallographic Parameters

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-N Bond Length (Å) | 1.45 - 1.49 |

| C-C Bond Length (Å) | 1.52 - 1.56 |

| C-N-C Angle (°) | ~90 |

| C-C-C Angle (°) | ~88 |

(Note: These are typical values for substituted azetidine rings and are presented for illustrative purposes.)

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₁₁NO), the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides additional structural information. For cyclic ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. miamioh.eduwhitman.edu The fragmentation of this compound would likely involve initial cleavage of the bond between the carbonyl carbon and the azetidine ring, or cleavage within the azetidine ring itself. The presence of the nitrogen atom would also influence the fragmentation, leading to characteristic nitrogen-containing fragment ions.

Predicted HRMS Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₆H₁₁NO |

| Exact Mass [M+H]⁺ | 114.0919 |

| Key Fragment 1 | Loss of acetyl group (C₂H₃O) |

| Key Fragment 2 | Ring-opening fragments |

(Note: The exact mass is calculated for the protonated molecule.)

Synthetic Utility and Applications of 1 3 Methylazetidin 3 Yl Ethan 1 One As a Chemical Building Block

Role in the Construction of Densely Functionalized Molecules

The structure of 1-(3-Methylazetidin-3-yl)ethan-1-one is inherently suited for the synthesis of densely functionalized molecules. The acetyl group serves as a key reactive site, or "handle," for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows chemists to introduce new functional groups and build molecular complexity in a controlled manner.

The ketone functionality can undergo a wide range of transformations. For instance, aldol (B89426) reactions can be employed to introduce hydroxylated side chains, which can be further modified. The ketone's α-carbon can be functionalized, and its carbonyl group can be converted into other functionalities, such as amines via reductive amination or alkenes through Wittig-type reactions. The presence of the azetidine (B1206935) nitrogen, which can be protected and deprotected, provides another site for modification, enabling the attachment of diverse substituents. This dual reactivity at the ketone and the ring nitrogen makes it a valuable precursor for creating molecules with a high density of functional groups, which is often a requirement for biologically active compounds.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reactant(s) | Resulting Functional Group/Structure | Synthetic Utility |

|---|---|---|---|

| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy ketone | Introduction of hydroxylated side chains |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Creation of new C-N bonds and amino functionalities |

| Wittig Reaction | Phosphonium Ylide | Alkene | Formation of C=C double bonds for further functionalization |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary Alcohol | Introduction of alkyl/aryl groups and a chiral center |

Precursor for Advanced Heterocyclic Scaffolds and Analogues

Beyond functionalizing the existing scaffold, this compound is a valuable starting material for the synthesis of more complex, advanced heterocyclic systems. The ketone group is a key synthon for building new rings onto the azetidine core.

One common strategy involves condensation reactions with bifunctional reagents. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole-containing scaffolds, while condensation with amidines or guanidines can lead to the formation of pyrimidine (B1678525) rings. These reactions effectively use the acetyl group as a linchpin to construct five- or six-membered heterocyclic rings fused or appended to the azetidine. The resulting bicyclic or spirocyclic systems possess novel three-dimensional shapes that are of great interest in drug discovery for exploring new chemical space. The ability to generate diverse heterocyclic structures from a single, readily accessible building block highlights its utility in creating libraries of compounds for biological screening. mdpi.commdpi.com

Applications in Fragment-Based Chemical Synthesis and Lead Optimization

Fragment-based lead discovery (FBLD) is a powerful method in modern drug discovery that identifies low-molecular-weight compounds ("fragments") that bind weakly to a biological target. wikipedia.org These fragments are then optimized and grown into more potent, drug-like leads. researchgate.netresearchgate.net this compound possesses ideal characteristics for a fragment library.

Its properties align well with the empirical "Rule of Three," a set of guidelines for effective fragments:

Molecular Weight: Its molecular weight is low, allowing for significant room for elaboration.

Lipophilicity (logP): It has a low calculated logP, ensuring adequate aqueous solubility for screening assays.

Hydrogen Bond Donors/Acceptors: It contains hydrogen bond acceptors (ketone oxygen, azetidine nitrogen), which are crucial for binding to protein targets.

Structural Rigidity and 3D Shape: The strained azetidine ring provides a rigid, three-dimensional scaffold, which is increasingly sought after in fragment libraries to move away from flat, aromatic structures.

Once identified as a hit, this fragment can be optimized through two primary strategies. Fragment growing involves adding substituents to the core, for example, by modifying the ketone or the azetidine nitrogen to better occupy a binding pocket. Fragment linking would involve connecting this fragment to another fragment identified in a nearby binding site. The ketone provides a reliable chemical handle for such synthetic elaborations. nih.gov

Table 2: Physicochemical Properties of this compound as a Molecular Fragment

| Property | Value | "Rule of Three" Guideline | Significance in FBLD |

|---|---|---|---|

| Molecular Weight | ~113.16 g/mol | < 300 Da | Allows for significant molecular weight increase during lead optimization. |

| Hydrogen Bond Acceptors | 2 (N, O) | ≤ 3 | Provides key interaction points for binding to biological targets. |

| Hydrogen Bond Donors | 0 (on N-unsubstituted form) | ≤ 3 | Simple profile, can be modified to add donors if needed. |

| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility leads to a more defined binding mode. |

Generation of Chiral Templates for Asymmetric Synthesis

Asymmetric synthesis is critical for producing enantiomerically pure drugs, as different enantiomers of a chiral molecule can have vastly different biological activities. This compound contains a quaternary stereocenter at the C3 position of the azetidine ring. If the compound is resolved into its individual (R) and (S) enantiomers, it can serve as a valuable chiral template or building block. nih.gov

The fixed, stereochemically defined quaternary center can influence the stereochemical outcome of reactions at adjacent positions, a process known as substrate-controlled synthesis. For example, the reduction of the ketone to an alcohol or the addition of a Grignard reagent could proceed with high diastereoselectivity, with the existing chiral center directing the approach of the incoming reagent. The resulting chiral alcohol or other derivative can then be used in further synthetic steps, carrying the initial stereochemical information forward into the final, more complex molecule. This makes the enantiomerically pure forms of this compound highly valuable for the construction of chiral drugs and natural products where precise control of stereochemistry is paramount. researchgate.net

Emerging Trends and Future Research Directions in Azetidine Ketone Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidines has historically been challenging due to the high ring strain. medwinpublishers.commedwinpublishers.com However, recent advances are overcoming these hurdles with a strong emphasis on sustainability and efficiency. mdpi.com Traditional methods often rely on intramolecular cyclization, which can require harsh conditions or pre-functionalized substrates. frontiersin.orgnih.gov Modern approaches are moving towards more sophisticated and greener catalytic systems.

Key developments include:

Photocatalysis: Visible-light-mediated photocatalysis is emerging as a powerful tool for constructing azetidine (B1206935) rings. rsc.org For instance, intermolecular [2+2] photocycloaddition reactions using 2-isoxazoline-3-carboxylates as oxime precursors have been developed to synthesize a variety of azetidines. rsc.org This method, often employing Iridium(III) photocatalysts, allows for the use of unactivated alkenes under mild conditions. rsc.org

C-H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination represents a significant step forward in atom economy. rsc.org This strategy allows for the direct formation of the azetidine ring from readily available precursors without the need for pre-installed leaving groups. rsc.org

Strain-Release Homologation: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) in strain-release-driven reactions provides a novel entry to functionalized azetidines. rsc.orgresearchgate.net

Green Solvents and Catalysts: There is a growing trend towards using environmentally benign solvents and biocatalysts. mdpi.comuniba.it For example, cyclopentylmethylether (CPME) has been employed as a sustainable solvent in the flow synthesis of azetidines. uniba.it Biocatalysis, utilizing enzymes or whole organisms, offers a route to highly selective transformations under mild conditions, reducing waste and energy consumption. mdpi.com

| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Sustainability Aspect |

|---|---|---|---|

| [2+2] Photocycloaddition | Visible light-mediated, mild conditions, broad substrate scope. rsc.org | Ir(III) photocatalysts. rsc.org | Energy-efficient (uses visible light). |

| Intramolecular C-H Amination | High atom economy, direct C-N bond formation. rsc.org | Palladium(II) catalysts. rsc.org | Reduces pre-functionalization steps and waste. |

| La(OTf)₃-Catalyzed Aminolysis | Regioselective ring-opening of cis-3,4-epoxy amines. frontiersin.orgnih.gov | Lanthanum(III) triflate. frontiersin.org | High yield and tolerance of sensitive functional groups. nih.gov |

| Flow Lithiation/Functionalization | Uses safer, more sustainable solvents like CPME. uniba.it | n-Hexyllithium. uniba.it | Improved safety and use of greener solvents. uniba.it |

Exploration of New Reactivity Modes and Mechanistic Pathways

The unique structural and electronic properties of azetidine ketones, stemming from the strained four-membered ring adjacent to a carbonyl group, are driving the exploration of new chemical reactions. rsc.orgrsc.org The reactivity is largely governed by the ring strain, which facilitates ring-opening and ring-expansion reactions that are less favorable in larger, unstrained heterocycles like pyrrolidines. rsc.orgrsc.org

Current research focuses on several key areas:

Strain-Release Reactions: The inherent energy of the strained ring can be harnessed to drive thermodynamically favorable reactions. This includes nucleophilic ring-opening, which provides access to functionalized acyclic amines, and ring-expansion reactions to form larger heterocycles like pyrrolidines or piperidines. rsc.orgresearchgate.net

Cycloaddition Reactions: The unsaturated analogues of azetidines, known as 1- and 2-azetines, are valuable precursors for cycloaddition reactions. nih.gov These reactions, including [3+2] and [4+2] cycloadditions, can generate complex, fused-polycyclic azetidine scaffolds that are of significant interest in drug discovery. nih.gov

Mechanistic Studies: A deeper understanding of the reaction mechanisms is crucial for developing more selective and efficient transformations. For azetidine ketones, this involves studying the interplay between the nitrogen lone pair, the carbonyl group, and the strained C-C and C-N bonds of the ring. Isotopic labeling and kinetic studies are employed to elucidate pathways, such as those involved in cycloadditions of imines to ketenes for β-lactam formation. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the production of complex molecules, including azetidine derivatives. researchgate.net These technologies offer significant advantages over traditional batch processing, particularly for managing reactive intermediates and improving process safety and scalability. uniba.itacs.org

Flow Chemistry: Continuous flow microreactors provide excellent control over reaction parameters such as temperature, pressure, and residence time. researchgate.netresearchgate.net This is particularly beneficial for handling highly reactive or unstable intermediates, such as lithiated azetidines, which are often required for the functionalization of the ring. uniba.itacs.org Flow technology enables these intermediates to be generated and used in situ at higher temperatures than possible in batch, enhancing reaction rates and safety. acs.orgacs.org The development of a continuous flow synthesis for C3-functionalized azetidines starting from N-Boc-3-iodoazetidine highlights the power of this approach. uniba.it

Automated Synthesis: Automated platforms can accelerate the synthesis and purification of small molecule libraries, which is invaluable for drug discovery. nih.gov These systems can perform multi-step syntheses, including reaction execution, work-up, and purification, with minimal manual intervention. researchgate.net By combining standardized building blocks and automated processes, diverse libraries of compounds based on scaffolds like 1-(3-Methylazetidin-3-yl)ethan-1-one can be rapidly generated for biological screening. nih.gov This approach streamlines the discovery of new lead compounds by making a wider range of chemical structures accessible. nih.gov

Advanced Computational Design and Prediction of Azetidine Ketone Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules. thescience.dev For strained systems like azetidines, computational models provide critical insights that guide experimental design, saving time and resources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.